![molecular formula C28H35N2O2+ B1241259 1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATTO 635-2(1+) is the cationic form of a fluorescent dye derived from a tetrahydronaphtho[2,3-g]quinoline. It has a role as a fluorochrome. It is an organic heterotetracyclic compound and an organic cation.
科学的研究の応用
Photonic Applications
- Quinolinium derivatives, including those similar to the specified chemical, have been investigated for their potential in photonic applications. A study by Jeong et al. (2015) revealed that these derivatives, particularly dimethylquinolinium groups, show a significant electron-withdrawing strength and large first hyperpolarizability values. This suggests their utility in nonlinear optical applications.
Crystallography and Molecular Structure
- Research on quinolinium salts, related to the chemical , has provided insights into their crystal structures and molecular interactions. For instance, a study by Barooah et al. (2008) discusses the crystal structures of salts with different polynuclear nitrogen-containing heterocyclic compounds, highlighting the importance of weak interactions in stabilizing specific structures.
Fluorescence and Spectral Properties
- Quinolinium derivatives have shown promising fluorescence properties. Galunov et al. (2003) studied compounds that exhibit bright fluorescence in various states, making them effective for biomedical applications as fluorescent markers.
Protonation Trends
- Understanding the protonation behavior of quinolinium derivatives is crucial for their applications. Dyablo et al. (2016) explored the molecular structure and protonation trends of quinoline derivatives, indicating potential applications in chemical sensing and molecular recognition.
Acid-Base Properties
- The acid-base strength and acidochromism of dimethylamino-azinium iodides, including quinolinium derivatives, have been studied by Benassi et al. (2015). These properties are relevant for applications involving color changes in response to pH variations.
Chloride-Sensitive Fluorescent Indicators
- Quinolinium compounds have been examined for their use as chloride-sensitive fluorescent indicators. A study by Biwersi et al. (1994) developed long-wavelength fluorescent Cl indicators with improved properties over traditional quinolinium compounds, indicating potential in biological and chemical sensing.
特性
製品名 |
1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium |
|---|---|
分子式 |
C28H35N2O2+ |
分子量 |
431.6 g/mol |
IUPAC名 |
4-[9-(dimethylamino)-2,2,4,11,11-pentamethylnaphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid |
InChI |
InChI=1S/C28H34N2O2/c1-18-17-27(2,3)30(12-8-9-26(31)32)25-16-24-20(14-22(18)25)13-19-10-11-21(29(6)7)15-23(19)28(24,4)5/h10-11,13-17H,8-9,12H2,1-7H3/p+1 |
InChIキー |
YASIJCFIVBXZFO-UHFFFAOYSA-O |
正規SMILES |
CC1=CC([N+](=C2C1=CC3=CC4=C(C=C(C=C4)N(C)C)C(C3=C2)(C)C)CCCC(=O)O)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



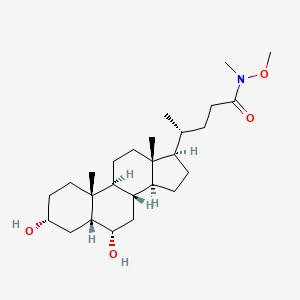
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1241177.png)
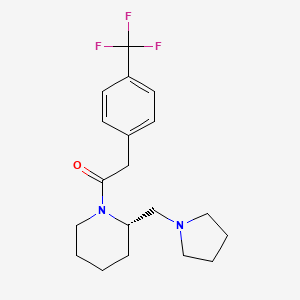
![(2S,3R,4Z,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1241179.png)
![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)
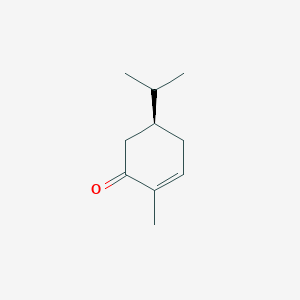
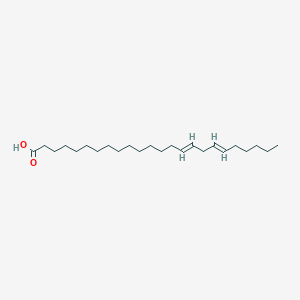
![(NZ)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine](/img/structure/B1241186.png)
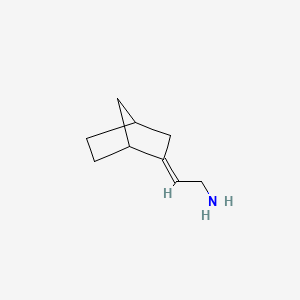
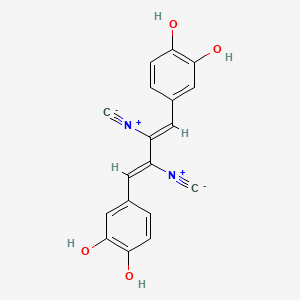
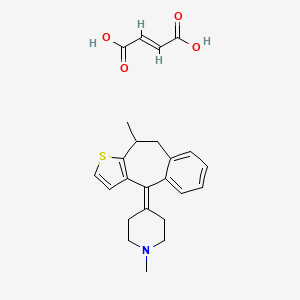
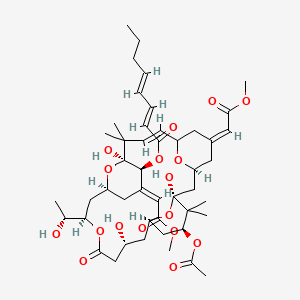
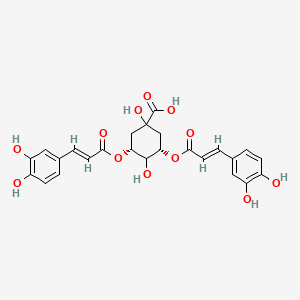
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)